![molecular formula C5H7N2O3- B1259367 (Z)-2-methylureidoacrylate](/img/structure/B1259367.png)
(Z)-2-methylureidoacrylate
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Overview
Description
(Z)-2-methylureidoacrylate is a monocarboxylic acid anion resulting from the deprotonation of the carboxy group of (Z)-2-methylureidoacrylic acid. The major species at pH 7.3. It derives from an acrylate. It is a conjugate base of a (Z)-2-methylureidoacrylic acid.
Scientific Research Applications
Dental Material Enhancement
(Z)-2-methylureidoacrylate is relevant in the field of dentistry, particularly in enhancing the mechanical properties of dental materials. Studies have investigated materials like polymethyl methacrylate (PMMA), commonly used for dentures, which are often modified to improve their strength and durability. For example, the incorporation of zirconium oxide nanoparticles into PMMA significantly enhances its flexural strength, modulus, fracture toughness, and surface hardness, making it a more robust material for dental applications (Zidan et al., 2019).
Nanocomposite Development for Water Treatment
Nanocomposite materials incorporating this compound are also explored for environmental applications, such as water treatment. Zinc oxide nanocomposites, for instance, demonstrate antimicrobial properties and are used for removing organic pollutants from water. Their unique properties, like controlled particle size growth, make them efficient in water treatment processes (Atta et al., 2017).
Polymerization and Synthesis of Bioactive Compounds
The compound plays a role in the stereoselective synthesis of bioactive compounds, such as methyl (Z)-α-methoxyacrylates. These compounds are key intermediates in the preparation of various biologically active compounds, offering pathways for diverse transformations in pharmaceutical and medicinal chemistry (Baati et al., 2009).
Photocatalytic Degradation of Pollutants
In the field of environmental science, this compound derivatives are involved in photocatalytic processes for degrading pollutants. Nanocomposites synthesized for this purpose show enhanced photocatalytic activity under both artificial and natural light, proving effective in the degradation of various organic pollutants (Mota et al., 2020).
Medical Applications in Tissue Adhesives
The compound has been explored in medical applications, particularly in the development of tissue adhesives. Cyanoacrylate-based adhesives, which are related to methyl-2-cyanoacrylate, a derivative of this compound, have been used in various surgical procedures. These adhesives demonstrate rapid polymerization and strong bonding to tissue surfaces (Collins et al., 1966).
Biomedical Research
Furthermore, zinc oxide nanoparticles, related to this compound applications, have shown promise in biomedical research. Their anticancer and antimicrobial activities, ability to generate reactive oxygen species, and potential as drug carriers highlight their significance in medical applications (Mishra et al., 2017).
properties
Molecular Formula |
C5H7N2O3- |
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Molecular Weight |
143.12 g/mol |
IUPAC Name |
(Z)-3-(carbamoylamino)-2-methylprop-2-enoate |
InChI |
InChI=1S/C5H8N2O3/c1-3(4(8)9)2-7-5(6)10/h2H,1H3,(H,8,9)(H3,6,7,10)/p-1/b3-2- |
InChI Key |
XHTOIFCGKIBYRK-IHWYPQMZSA-M |
Isomeric SMILES |
C/C(=C/NC(=O)N)/C(=O)[O-] |
Canonical SMILES |
CC(=CNC(=O)N)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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